4-丁氧基-N-(5-(噻吩-2-基甲基)-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

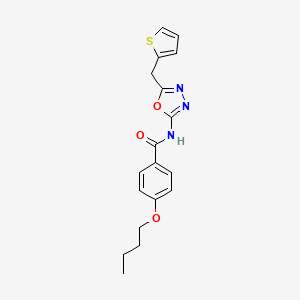

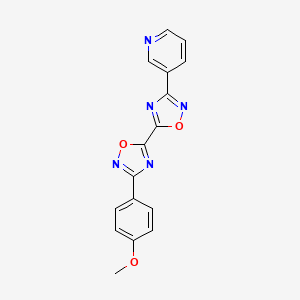

The compound 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that is likely to possess biological activity due to the presence of the 1,3,4-oxadiazole moiety, which is a common feature in various pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, including the transformation of starting materials through reactions such as nucleophilic substitution and acylation. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a nucleophilic substitution reaction of a nucleophile with various electrophiles to achieve the final product . Similarly, the synthesis of N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides is achieved through reduction reactions . These methods could potentially be adapted for the synthesis of 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed through spectral and elemental analysis, as seen in the synthesis of novel indole-based oxadiazole scaffolds . The presence of the oxadiazole ring is crucial for the biological activity of these compounds, and the substituents attached to this core structure can significantly influence their pharmacological properties.

Chemical Reactions Analysis

Oxadiazole compounds can participate in various chemical reactions, which are essential for their biological activity. The indole-based oxadiazole scaffolds, for example, were found to be potent urease inhibitors, with competitive inhibition observed for one of the compounds . The chemical reactivity of these compounds is also influenced by their ability to bind to protein targets, as seen in the benzamide derivatives synthesized from 4-aminophenazone .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The hemolytic study of indole-based oxadiazole scaffolds revealed mild cytotoxicity towards cell membranes, indicating their potential as therapeutic agents with minimal side effects .

科学研究应用

聚合物太阳能电池

与4-丁氧基-N-(5-(噻吩-2-基甲基)-1,3,4-恶二唑-2-基)苯甲酰胺相关的化合物的显着应用之一是聚合物太阳能电池的开发。这些电池利用一类具有良好电子特性的聚合物,例如低带隙和高电荷迁移率,使其适用于将太阳能转化为电能。苯并恶二唑和噻吩单元在聚合物主链中的引入已被证明可以增强光伏特性,从而提高太阳能电池效率 (Do, Ha, & Kim, 2013).

有机发光二极管 (OLED)

类似于4-丁氧基-N-(5-(噻吩-2-基甲基)-1,3,4-恶二唑-2-基)苯甲酰胺的化合物已被用作 OLED 中的空穴阻挡材料。这些材料是 OLED 的基本组成部分,确保器件内电子和空穴的有效传输,从而提高发光效率和工作稳定性。这些化合物的独特电子结构归因于恶二唑和噻吩部分,提供了优异的电子注入和空穴阻挡能力,有助于 OLED 的整体性能 (Guan et al., 2006).

高性能双马来酰亚胺树脂

另一个应用领域是合成高性能双马来酰亚胺树脂,由于其优异的热学和力学性能,广泛应用于航空航天和电子工业。将 1,3,4-恶二唑部分引入树脂结构可以显着增强这些性能,使所得材料适用于高温应用。树脂技术的这种进步有助于开发具有卓越性能特征的材料,适用于苛刻的环境 (Tang et al., 2007).

属性

IUPAC Name |

4-butoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-2-3-10-23-14-8-6-13(7-9-14)17(22)19-18-21-20-16(24-18)12-15-5-4-11-25-15/h4-9,11H,2-3,10,12H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKBJZGAQPZWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)